N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a unique N-substituent: a 2-cyclopropyl-2-hydroxy-2-phenylethyl group. This structural motif combines a cyclopropyl ring, a hydroxyl group, and a phenyl moiety, which may confer distinct physicochemical and pharmacological properties. The cyclopropyl group may enhance metabolic stability, while the hydroxyl and phenyl groups could influence solubility and target binding affinity .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(18-12-14-6-4-5-9-17(14)22-18)21-13-20(24,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,22,24H,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFQOFMLFOCRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=CC=CC=C3N2)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide typically involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with 1H-indole-2-carboxylic acid. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) are used.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and hydroxy groups play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of indole-2-carboxamides is highly dependent on the N-substituent. Below is a comparative analysis of key analogs:
Mechanistic and Pharmacological Comparisons
- N-(4-chlorophenyl)-1H-indole-2-carboxamide : Exhibits dose-dependent cytotoxicity in Saos-2 osteosarcoma cells, likely via ROS generation and ezrin downregulation. Comparable to imatinib mesylate but effective at lower doses (2.5 μM vs. 40 μM for imatinib) .
- N-(3-acetylphenyl)-1H-indole-2-carboxamide : Targets MAO-A in lung cancer, with synthesis optimized for purity (±0.5% elemental analysis error) .
- N-benzoylphenyl derivatives : 5-methoxy or 5-chloro substitutions enhance lipid-lowering effects, suggesting substituent position critically impacts therapeutic outcomes .
- Target compound : The 2-hydroxy group may mimic ROS-scavenging properties seen in other indole derivatives , while the cyclopropyl group could reduce oxidative metabolism, prolonging half-life .
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H22N2O2
- Molecular Weight : 302.38 g/mol
- CAS Number : 61788-26-9
- Structure : The compound features an indole ring system, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound acts as a ligand for specific receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions and signaling.
Antitumor Activity
Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have shown its efficacy against various cancer cell lines, leading to apoptosis (programmed cell death) in malignant cells.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits growth, making it a candidate for further development as an antibacterial agent.
Neuroprotective Effects
Preliminary findings indicate that the compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate neurotransmitter levels could play a role in protecting neuronal cells from damage.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Showed significant reduction in tumor size in xenograft models. |
| Study B | Antimicrobial Activity | Effective against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 10 µg/mL. |
| Study C | Neuroprotection | Improved survival rates of neuronal cells in culture under oxidative stress conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
